molecular formula C28H17Br B13772325 7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene

7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene

Cat. No.: B13772325
M. Wt: 433.3 g/mol
InChI Key: JBJQDERZLLYNSK-UHFFFAOYSA-N
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Description

7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is characterized by its complex structure, which includes a bromine atom and naphthalene moiety attached to a benzo[a]anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene typically involves the bromination of benzo[a]anthracene derivatives. One common method includes the reaction of benzo[a]anthracene with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzo[a]anthracene derivatives, while oxidation can produce quinones.

Scientific Research Applications

7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can interact with enzymes and receptors, modulating their activity and triggering various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and naphthalene moieties makes it particularly useful in electronic applications and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C28H17Br

Molecular Weight

433.3 g/mol

IUPAC Name

7-bromo-12-naphthalen-2-ylbenzo[a]anthracene

InChI

InChI=1S/C28H17Br/c29-28-24-12-6-5-11-23(24)26(21-14-13-18-7-1-2-9-20(18)17-21)27-22-10-4-3-8-19(22)15-16-25(27)28/h1-17H

InChI Key

JBJQDERZLLYNSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C(=C(C5=CC=CC=C53)Br)C=CC6=CC=CC=C64

Origin of Product

United States

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